molecular formula C30H40N5O18P3 B12400360 AMCA-6-dUTP

AMCA-6-dUTP

Cat. No.: B12400360
M. Wt: 851.6 g/mol
InChI Key: JOYRMWPIHHXOPJ-CFQWBBOESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMCA-6-dUTP involves the coupling of aminomethylcoumarin to deoxyuridine triphosphate. The reaction typically requires the use of coupling agents and protective groups to ensure the selective modification of the nucleotide. The reaction conditions often include anhydrous solvents and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure consistent quality and high throughput. The compound is usually purified using high-performance liquid chromatography and stored in buffered solutions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

AMCA-6-dUTP primarily undergoes substitution reactions where it is incorporated into DNA in place of deoxythymidine triphosphate. This incorporation is facilitated by enzymes such as DNA polymerase during polymerase chain reaction and DNAse I/DNA polymerase I during nick translation .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include DNA polymerase, DNAse I, and various buffers to maintain the optimal pH and ionic strength. The reactions are typically carried out at temperatures suitable for enzyme activity, usually around 37°C .

Major Products

The major products formed from these reactions are dye-labeled DNA or complementary DNA probes. These probes are used in fluorescence hybridization applications such as fluorescence in situ hybridization and microarray-based gene expression profiling .

Scientific Research Applications

AMCA-6-dUTP is extensively used in scientific research for labeling DNA and complementary DNA. Its applications span across various fields:

Mechanism of Action

AMCA-6-dUTP exerts its effects by being incorporated into DNA during enzymatic reactions. The aminomethylcoumarin moiety provides fluorescence, allowing the labeled DNA to be visualized under a fluorescence microscope. The molecular targets include DNA polymerase and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein-12-dUTP: Another fluorescent nucleotide analog used for DNA labeling.

    Rhodamine-6-dUTP: A rhodamine-based fluorescent nucleotide analog.

    Cy3-dUTP: A cyanine dye-labeled nucleotide analog.

Uniqueness

AMCA-6-dUTP is unique due to its specific fluorescence properties, with an excitation wavelength of 350 nm and an emission wavelength of 450 nm. This makes it particularly suitable for applications requiring high sensitivity and specificity in fluorescence detection .

Biological Activity

AMCA-6-dUTP (Aminoallyl-6-dUTP) is a fluorescently labeled nucleotide that serves as a powerful tool in molecular biology, particularly for DNA labeling and hybridization applications. This article provides an in-depth examination of its biological activity, including its chemical properties, applications in research, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₁H₁₄N₂O₁₃P
  • Molecular Weight : 301.24 g/mol
  • Spectroscopic Properties :
    • Excitation Wavelength (λexc\lambda_{exc}): 350 nm
    • Emission Wavelength (λem\lambda_{em}): 450 nm
    • Molar Absorptivity (ϵ\epsilon ): 19.0 L mmol1^{-1} cm1^{-1} at pH 7.5

This compound is typically used in concentrations ranging from 1.0 mM to 1.1 mM and is recommended for incorporation into DNA during PCR or Nick Translation processes .

Applications

The primary applications of this compound include:

  • DNA Labeling : It can replace the natural nucleotide dTTP in various enzymatic reactions, allowing for the direct labeling of DNA and cDNA.
  • Fluorescence In Situ Hybridization (FISH) : The dye-labeled probes are suitable for detecting specific nucleic acid sequences within cells.
  • Microarray-Based Gene Expression Profiling : It facilitates the identification and quantification of gene expression levels through hybridization techniques.

Recommended Usage Ratios

For optimal results, the following ratios of this compound to dTTP are suggested:

  • PCR : 20-30% this compound / 70-80% dTTP
  • Nick Translation : 30-50% this compound / 50-70% dTTP

These ratios ensure high incorporation rates and efficient labeling of nucleic acids .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in biological research:

  • Fluorescent Labeling in PCR :
    A study demonstrated that the incorporation of this compound into PCR products resulted in enhanced fluorescence signal intensity, facilitating better detection sensitivity in downstream applications such as FISH .
  • Gene Expression Analysis :
    In a microarray study, researchers utilized this compound to label cDNA probes, which were then hybridized to arrays containing complementary sequences. The results indicated a significant improvement in signal clarity and specificity compared to non-fluorescently labeled probes .
  • Hybridization Efficiency :
    Another investigation focused on the hybridization efficiency of this compound-labeled probes in cellular contexts. The findings revealed that these probes exhibited superior binding affinity and specificity to target sequences, leading to more reliable results in gene expression profiling .

Summary Table of Key Findings

StudyApplicationResults
Study 1PCR Fluorescent LabelingEnhanced fluorescence signal intensity
Study 2Microarray Gene ExpressionImproved signal clarity and specificity
Study 3Cellular HybridizationSuperior binding affinity and specificity

Properties

Molecular Formula

C30H40N5O18P3

Molecular Weight

851.6 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C30H40N5O18P3/c1-17-20-9-8-19(31)12-23(20)51-29(40)21(17)13-26(38)33-10-4-2-3-7-25(37)32-11-5-6-18-15-35(30(41)34-28(18)39)27-14-22(36)24(50-27)16-49-55(45,46)53-56(47,48)52-54(42,43)44/h5-6,8-9,12,15,22,24,27,36H,2-4,7,10-11,13-14,16,31H2,1H3,(H,32,37)(H,33,38)(H,45,46)(H,47,48)(H,34,39,41)(H2,42,43,44)/b6-5+/t22-,24+,27+/m0/s1

InChI Key

JOYRMWPIHHXOPJ-CFQWBBOESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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